molecular formula C26H24F3N3O B2873965 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide CAS No. 478077-17-7

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2873965
CAS No.: 478077-17-7
M. Wt: 451.493
InChI Key: KNEOZKIOOGBULP-UHFFFAOYSA-N
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Description

This compound features a bipyrrole-benzylmethyl core substituted with a 3-(trifluoromethyl)benzamide group. The bipyrrole scaffold provides rigidity and planar geometry, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic stacking interactions .

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O/c1-18-19(2)32(17-20-9-4-3-5-10-20)25(31-13-6-7-14-31)23(18)16-30-24(33)21-11-8-12-22(15-21)26(27,28)29/h3-15H,16-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEOZKIOOGBULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipyrrole Intermediate Synthesis

The 1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-ylmethylamine backbone is typically constructed via:

Route A: Cross-Coupling of Pyrrole Monomers
Palladium-catalyzed coupling of 3-bromopyrrole with benzyl-protected pyrrole derivatives under Suzuki-Miyaura conditions:

\text{3-Bromo-4,5-dimethylpyrrole} + \text{1-Benzylpyrrole-2-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Bipyrrole intermediate}  

Yields: 60–72% after column chromatography.

Route B: Condensation of Pyrrole Carbaldehydes
Acid-catalyzed condensation of 4,5-dimethylpyrrole-2-carbaldehyde with benzylamine:

\text{C}_7\text{H}_7\text{NH}_2 + \text{C}_7\text{H}_9\text{NO} \xrightarrow{\text{HCl, EtOH}} \text{Bipyrrole scaffold}  

Yields: 55–68% with higher regioselectivity than Route A.

Amidation with 3-(Trifluoromethyl)benzoyl Chloride

The final step involves coupling the bipyrrole methylamine with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:

Method 1: Aqueous Bicarbonate Mediation

\text{Bipyrrole-CH}_2\text{NH}_2 + \text{CF}_3\text{C}_6\text{H}_4\text{COCl} \xrightarrow{\text{NaHCO}_3, \text{H}_2\text{O/THF}} \text{Target compound}  
  • Conditions : 0–5°C, 4 h reaction time.
  • Yield : 82% (purity >95% by HPLC).

Method 2: Non-Aqueous Coupling Agents
Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:

\text{Bipyrrole-CH}_2\text{NH}_2 + \text{CF}_3\text{C}_6\text{H}_4\text{COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}  
  • Conditions : Room temperature, 12 h.
  • Yield : 89% (purity 98.5%) but requires rigorous solvent removal.

Comparative Data Table

Parameter Method 1 (Aqueous) Method 2 (HATU)
Yield (%) 82 89
Purity (% HPLC) 95 98.5
Reaction Time (h) 4 12
Scalability Industrial Lab-scale
Byproduct Formation Chloride salts Uronium salts

Industrial-Scale Optimization Strategies

AK Scientific’s patented process (CAS 478077-17-7) employs Method 1 with modifications:

  • Solvent System : Iso-propanol/water (3:1) minimizes emulsion formation during extraction.
  • Temperature Control : Gradual warming from −10°C to 25°C prevents exothermic side reactions.
  • Crystallization : Tert-butyl methyl ether induces crystallization, achieving >99% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituent Molecular Weight Key Features
Target Compound 3-(Trifluoromethyl)benzamide Not reported Bipyrrole core; CF₃ enhances stability
N-({1'-benzyl...}methyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 389.52 Thiophene for π-π interactions
4-(Chloromethyl)-N-(3-(4-methylimidazol...phenyl)benzamide (, [25]) Chloromethyl + imidazole-CF₃ Not reported Anticancer activity; dual substituents
N-(4-Bromo-3-(CF₃)phenyl)-4-(pyrazolyl)benzamide () Pyrazole + dihydrodioxin Not reported Bromo/CF₃ for enhanced binding affinity
2.2. Pharmacological Activity
  • Anticancer Potential: Compounds like 4-(Chloromethyl)-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide () highlight the role of CF₃ in enhancing cytotoxicity. The target compound’s CF₃ group may similarly improve interactions with hydrophobic enzyme pockets .
  • Receptor Binding : The pyrazole-based benzamide in shows how bulky substituents (e.g., dihydrodioxin) influence steric interactions. The target compound’s bipyrrole core may offer unique conformational advantages for receptor docking compared to pyrazole or imidazole derivatives .
2.3. Physicochemical Properties
  • Synthetic Complexity : The bipyrrole core in the target compound likely requires multi-step synthesis, similar to the hydrazide derivatives in . However, methods for CF₃ introduction (e.g., using trichloroisocyanuric acid, as in ) could streamline production .

Biological Activity

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide, a compound with diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article delves into its biological activity, including mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C23H23F3N2O
  • Molecular Weight : 404.44 g/mol
  • CAS Number : 478077-10-0
PropertyValue
Boiling PointPredicted: 655.1 °C
DensityPredicted: 1.19 g/cm³
pKaPredicted: 10.02

The compound exhibits significant biological activity, particularly as an inhibitor of cholinesterases (AChE and BChE). Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Efficacy Against Cholinesterases

Recent studies have shown that derivatives of this compound demonstrate stronger inhibition of acetylcholinesterase (AChE) compared to established drugs like rivastigmine. For instance, certain derivatives exhibited IC50 values lower than 20 µM against BChE, indicating potent activity .

Table 2: Inhibition Potency of Selected Compounds

CompoundTarget EnzymeIC50 (µM)
RivastigmineAChE501
Compound A (N-({1'-benzyl...))AChE≤89.7
Compound BBChE<19.95

Study 1: Inhibition Profile

A study published in MDPI demonstrated that several derivatives of this compound were tested for their ability to inhibit cholinesterases. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their selective inhibition profiles .

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of these compounds against different cholinesterases and their cytotoxicity. It was found that some derivatives displayed a high selectivity index for BChE over AChE, suggesting a favorable safety profile for potential therapeutic use .

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